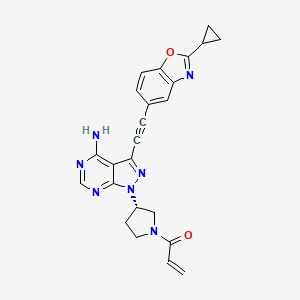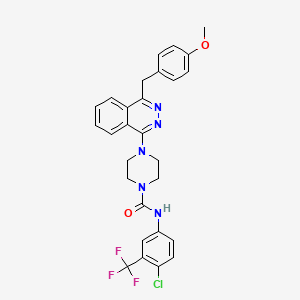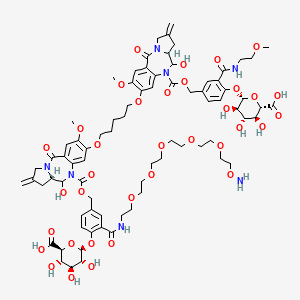
Cyanine 3.5 chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine 3.5 chloride is a red fluorescent dye belonging to the cyanine dye family. It is known for its ability to label amino groups in peptides, proteins, and oligonucleotides. The compound has an excitation wavelength of 591 nm and an emission wavelength of 604 nm . Cyanine dyes are widely used in various scientific fields due to their high fluorescence intensity and broad spectral range.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyanine 3.5 chloride can be synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically involves the use of heterocyclic compounds and a counter anion to stabilize the structure . The reaction conditions often include specific temperatures and solvents to ensure the proper formation of the dye.
Industrial Production Methods
In industrial settings, the production of cyanine dyes, including this compound, involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions and monitor the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyanine 3.5 chloride undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with amino groups in peptides, proteins, and oligonucleotides, forming stable covalent bonds.
Oxidation and Reduction: Cyanine dyes can undergo redox reactions, which may affect their fluorescence properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Amino-Group Containing Compounds: These are essential for the labeling process.
Major Products Formed
The primary products formed from the reactions of this compound are labeled peptides, proteins, and oligonucleotides. These labeled compounds are used in various scientific applications, including imaging and diagnostics .
Aplicaciones Científicas De Investigación
Cyanine 3.5 chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in diagnostic imaging, including tumor imaging and imaging-guided surgery.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mecanismo De Acción
The mechanism of action of Cyanine 3.5 chloride involves its ability to form covalent bonds with amino groups in biomolecules. This labeling process enhances the fluorescence properties of the biomolecules, making them suitable for imaging and diagnostic applications . The molecular targets include peptides, proteins, and oligonucleotides, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and other fluorescence-based mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Cyanine 3.5 chloride is part of the broader cyanine dye family, which includes compounds like:
Cyanine 3 (Cy3): Another red fluorescent dye with similar properties but different spectral characteristics.
Cyanine 5 (Cy5): A dye with a longer wavelength, used for different imaging applications.
Cyanine 7 (Cy7): A near-infrared dye used for deep tissue imaging.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, making it suitable for certain imaging applications where other dyes may not be as effective. Its ability to form stable covalent bonds with amino groups also sets it apart from other fluorescent dyes .
Propiedades
Fórmula molecular |
C42H44ClN3O4 |
|---|---|
Peso molecular |
690.3 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C42H44N3O4.ClH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
OMCXFDHJRPGVBF-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)
![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)


phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)



![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
